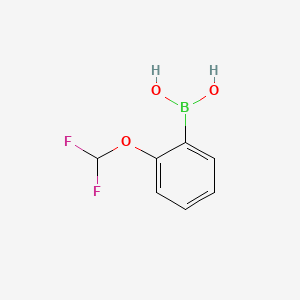

(2-(Difluorometoxi)fenil)ácido bórico

Descripción general

Descripción

“(2-(Difluoromethoxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . This compound has a molecular formula of C7H7BF2O3 .

Molecular Structure Analysis

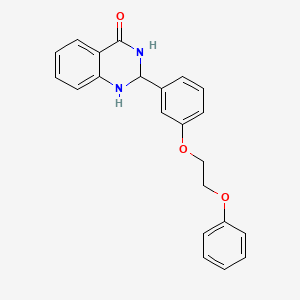

The molecular structure of “(2-(Difluoromethoxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a difluoromethoxy group . The exact structure can be represented by the SMILES stringOB(O)c1ccccc1OC(F)(F)F . Chemical Reactions Analysis

Boronic acids, including “(2-(Difluoromethoxy)phenyl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions . They can also react with diols, leading to their utility in various sensing applications .Aplicaciones Científicas De Investigación

Enriquecimiento de Moléculas que Contienen Cis-Diol

El ácido fenilborónico (PBA), incluido el (2-(Difluorometoxi)fenil)ácido bórico, se utiliza en la síntesis de polímeros orgánicos funcionalizados con PBA altamente selectivos. Estos polímeros se utilizan para el enriquecimiento de moléculas que contienen cis-diol . Los polímeros funcionalizados con PBA muestran una selectividad ultraalta para las moléculas que contienen cis-diol .

Aplicaciones de Detección

Los ácidos borónicos, incluido el this compound, se utilizan en diversas aplicaciones de detección. Estos interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad tanto en ensayos homogéneos como en detección heterogénea .

Aplicaciones de Imagen

La característica de captura/liberación controlable por pH de PBA ofrece una gran viabilidad para desarrollar materiales sensibles al pH, que se aplican ampliamente en la imagen .

Aplicaciones de Diagnóstico

La naturaleza sensible al pH de PBA también permite que se use en aplicaciones de diagnóstico .

Administración de Fármacos

PBA se utiliza en sistemas de administración de fármacos. La naturaleza sensible al pH de PBA permite la liberación controlada de fármacos .

Aminación Intramolecular Catalizada por Rodio

This compound se usa como reactivo para la aminación intramolecular catalizada por rodio .

Arilación Directa Catalizada por Paladio

Este compuesto también se utiliza en la arilación directa catalizada por paladio .

Reacciones de Acoplamiento de Suzuki-Miyaura

This compound se utiliza en reacciones de acoplamiento de Suzuki-Miyaura .

Mecanismo De Acción

Target of Action

(2-(Difluoromethoxy)phenyl)boronic acid is a type of organoboron compound . These compounds are widely used in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that participate in the SM coupling reaction .

Mode of Action

The compound interacts with its targets through a process called transmetalation, which is a key step in the SM coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM coupling reaction, facilitated by (2-(Difluoromethoxy)phenyl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the synthesis of a wide range of organic compounds with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would depend on factors such as its formulation and the route of administration.

Result of Action

The result of the action of (2-(Difluoromethoxy)phenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a broad array of diverse molecules, including biologically active compounds . For example, it can be used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain .

Análisis Bioquímico

Biochemical Properties

(2-(Difluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The boronic acid group in (2-(Difluoromethoxy)phenyl)boronic acid forms reversible covalent bonds with the serine or threonine residues in the active sites of proteases, thereby inhibiting their activity. Additionally, (2-(Difluoromethoxy)phenyl)boronic acid can interact with proteins that contain diol groups, forming stable complexes that can be utilized in affinity chromatography and protein purification techniques .

Cellular Effects

The effects of (2-(Difluoromethoxy)phenyl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, (2-(Difluoromethoxy)phenyl)boronic acid can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, (2-(Difluoromethoxy)phenyl)boronic acid has been observed to affect gene expression by inhibiting transcription factors and other regulatory proteins, thereby impacting the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, (2-(Difluoromethoxy)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can result in the stabilization or destabilization of protein structures, influencing their function and activity. Additionally, (2-(Difluoromethoxy)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of (2-(Difluoromethoxy)phenyl)boronic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to the breakdown of (2-(Difluoromethoxy)phenyl)boronic acid, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of (2-(Difluoromethoxy)phenyl)boronic acid on cellular function have been observed to include alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of (2-(Difluoromethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively modulate enzyme activity and cellular processes. At higher doses, (2-(Difluoromethoxy)phenyl)boronic acid can induce toxic effects, including hepatotoxicity, nephrotoxicity, and adverse effects on the central nervous system. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not result in proportional increases in biological activity .

Metabolic Pathways

(2-(Difluoromethoxy)phenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted through the urine. The metabolic pathways of (2-(Difluoromethoxy)phenyl)boronic acid also involve its participation in conjugation reactions, where it forms conjugates with glutathione and other endogenous molecules. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of (2-(Difluoromethoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins. Once inside the cells, (2-(Difluoromethoxy)phenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of (2-(Difluoromethoxy)phenyl)boronic acid within tissues is also affected by its affinity for specific tissue components, such as lipids and proteins .

Subcellular Localization

The subcellular localization of (2-(Difluoromethoxy)phenyl)boronic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of (2-(Difluoromethoxy)phenyl)boronic acid within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of (2-(Difluoromethoxy)phenyl)boronic acid in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .

Propiedades

IUPAC Name |

[2-(difluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-7(10)13-6-4-2-1-3-5(6)8(11)12/h1-4,7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVPSERVQUKECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655542 | |

| Record name | [2-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-11-1 | |

| Record name | [2-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)

![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/no-structure.png)

![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)